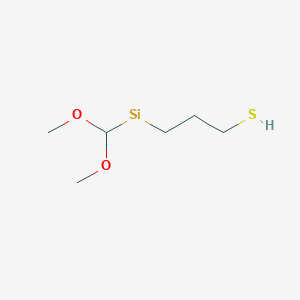![molecular formula C18H19N3O3 B12352661 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RH-34 is a compound known for its potent and selective partial agonist activity at the 5-HT2A serotonin receptor subtype . It was derived by structurally modifying ketanserin, a selective 5-HT2A antagonist, by replacing the 4-(p-fluorobenzoyl)piperidine moiety with an N-(2-methoxybenzyl) pharmacophore .
准备方法
Synthetic Routes and Reaction Conditions
RH-34 is synthesized by modifying ketanserin. The synthetic route involves replacing the 4-(p-fluorobenzoyl)piperidine group of ketanserin with an N-(2-methoxybenzyl) moiety . The reaction conditions typically involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and temperature control to ensure the desired structural modifications.
Industrial Production Methods
While specific industrial production methods for RH-34 are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for industrial applications. This would involve optimizing reaction conditions for larger-scale production, ensuring purity, and maintaining consistency in the final product.
化学反应分析
Types of Reactions
RH-34 undergoes various chemical reactions, including:
Oxidation: RH-34 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, altering its chemical structure and properties.
Substitution: RH-34 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while reduction could produce reduced forms of RH-34 with altered pharmacological properties.
科学研究应用
RH-34 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptor agonists and antagonists.
Medicine: Explored for potential therapeutic applications due to its selective activity at the 5-HT2A receptor.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
作用机制
RH-34 exerts its effects by acting as a partial agonist at the 5-HT2A serotonin receptor subtype . This means it binds to the receptor and activates it, but not to the full extent as a full agonist would. The molecular targets involved include the 5-HT2A receptors, and the pathways influenced by RH-34 are related to serotonin signaling, which plays a crucial role in various physiological processes, including mood regulation and perception .
相似化合物的比较
RH-34 is unique due to its selective partial agonist activity at the 5-HT2A receptor. Similar compounds include:
Ketanserin: A selective 5-HT2A antagonist from which RH-34 is derived.
N-(2-methoxybenzyl) derivatives: Other compounds with similar pharmacophores that exhibit activity at serotonin receptors.
RH-34 stands out due to its specific structural modifications, which confer its unique pharmacological profile compared to other serotonin receptor modulators .
属性
分子式 |
C18H19N3O3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,14,19H,10-12H2,1H3 |
InChI 键 |
SWBXXTARFJHBCO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNCCN2C(=O)C3C=CC=CC3=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)


